molecular formula C16H16O4 B2462084 Ethyl 4-(benzyloxy)-3-hydroxybenzoate CAS No. 177429-27-5

Ethyl 4-(benzyloxy)-3-hydroxybenzoate

Cat. No. B2462084
CAS RN: 177429-27-5
M. Wt: 272.3
InChI Key: FAENFNUEKOZHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(benzyloxy)benzoate is a chemical compound with the empirical formula C16H16O3 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(benzyloxy)benzoate includes a benzyloxy group attached to a benzoate ester . The SMILES string representation of the molecule is O=C(OCC)C(C=C1)=CC=C1OCC2=CC=CC=C2 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(benzyloxy)-3-hydroxybenzoate has been explored in various synthetic and chemical studies. For instance, it has been involved in the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, demonstrating its utility in chemical synthesis processes (Bartlett et al., 1983). Additionally, its derivatives have been isolated from natural sources like Stocksia brahuica, indicating its presence and potential applications in natural product chemistry (Ali et al., 1998).

Biochemical Applications

Research on parabens, which include ethyl 4-(benzyloxy)-3-hydroxybenzoate, has revealed their influence on processes like adipocyte differentiation. Such studies are crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Hu et al., 2013). The metabolism of parabens by liver esterases and UDP-glucuronosyltransferases in humans also highlights the importance of these compounds in pharmacokinetics and toxicology research (Abbas et al., 2010).

Anticancer Activity

A notable application of ethyl 4-(benzyloxy)-3-hydroxybenzoate derivatives is in the field of cancer research. Novel hydrazide-hydrazones derived from ethyl paraben have shown promising anticancer activities, indicating potential therapeutic applications in oncology (Han et al., 2020).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of the photodegradation of parabens, including ethyl 4-(benzyloxy)-3-hydroxybenzoate, provides insights into environmental contamination and remediation strategies (Gmurek et al., 2015). Furthermore, the development of extraction methods for determining parabens in water samples showcases the relevance of these compounds in environmental monitoring (Villar-Navarro et al., 2016).

properties

IUPAC Name

ethyl 3-hydroxy-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENFNUEKOZHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of step 1 (10 g, 31.8 mmol) was dissolved in methanol, potassium carbonate (88 mg, 0.636 mmol) was added and the mixture was stirred for 2 h under reflux. After evaporation to dryness, the residue was used without further purification in the subsequent step.
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

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